2-(4-methyl-1-oxo-2(1H)-phthalazinyl)-N-phenylacetamide
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Overview
Description
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It includes the starting materials, reagents, catalysts, and the sequence of chemical reactions .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, optical activity, and reactivity .Scientific Research Applications
Asymmetric α-Chlorination of β-Ketoesters
Background: Chiral α-chlorinated carbonyl compounds serve as valuable building blocks for synthesizing biologically active molecules. Their versatility lies in their ability to undergo stereospecific nucleophilic substitution reactions. Asymmetric synthesis of these compounds has been a focus of research.
Application: Researchers have explored the use of 2-(4-methyl-1-oxo-2(1H)-phthalazinyl)-N-phenylacetamide as a catalyst in asymmetric α-chlorination reactions of β-ketoesters. Specifically, chiral urea-quaternary ammonium salt hybrid organocatalysts derived from this compound have demonstrated promising results. By employing just 1 mol% of the catalyst, enantiomeric ratios of up to 90:10 were achieved under operationally simple conditions .
Mechanism of Action
Target of Action
The primary target of 2-(4-methyl-1-oxo-2(1H)-phthalazinyl)-N-phenylacetamide is the Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MAPKAPK2 or MK2) . MK2 is a kinase belonging to the MAPKAPK family, a group of kinases activated by MAPK signaling .
Mode of Action
The compound interacts with its target, MK2, by inhibiting its activity . This interaction results in the modulation of MAPK signaling, which plays a crucial role in various cellular processes, including stress and inflammatory responses, nuclear export, gene expression regulation, and cell proliferation .
Biochemical Pathways
The inhibition of MK2 affects the MAPK signaling pathway . This pathway is involved in the regulation of various cellular processes, including the production of inflammatory cytokines .
Pharmacokinetics
Therefore, information about its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its impact on bioavailability, is currently unavailable .
Result of Action
The inhibition of MK2 by 2-(4-methyl-1-oxo-2(1H)-phthalazinyl)-N-phenylacetamide can lead to a decrease in the production of inflammatory cytokines . This can potentially result in the modulation of inflammatory responses in the body .
Safety and Hazards
properties
IUPAC Name |
2-(4-methyl-1-oxophthalazin-2-yl)-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-12-14-9-5-6-10-15(14)17(22)20(19-12)11-16(21)18-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHOKAPGXIGUMOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=CC=CC=C12)CC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methyl-1-oxophthalazin-2(1H)-yl)-N-phenylacetamide |
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